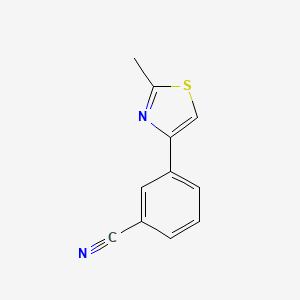

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Descripción

Contextualization of Thiazole (B1198619) Derivatives in Modern Chemical Science

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. bohrium.comeurekaselect.com This structural motif is not merely a synthetic curiosity but is a recurring feature in a multitude of pharmacologically significant molecules. bohrium.com Its versatility is demonstrated by its presence in natural products, such as Vitamin B1 (Thiamine), and in a wide array of synthetic drugs with diverse therapeutic applications. eurekaselect.com

Thiazole derivatives have been recognized for a broad spectrum of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects. eurekaselect.commdpi.comanalis.com.my Marketed drugs like the antiretroviral ritonavir (B1064) and the antibacterial sulfathiazole (B1682510) contain a thiazole core, highlighting its importance in drug design. bohrium.comeurekaselect.com Researchers are continually drawn to the thiazole scaffold to generate novel molecules with enhanced potency and improved pharmacokinetic profiles, aiming to combat challenges like increasing drug resistance. bohrium.com The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, makes it a valuable synthon for creating new chemical entities with potential therapeutic value. nih.gov

Significance of Benzonitrile (B105546) Moieties in Organic Synthesis and Materials Design

The benzonitrile group, consisting of a nitrile (-CN) function attached to a benzene (B151609) ring, is a highly versatile and significant moiety in organic chemistry. ontosight.ainih.gov Benzonitrile and its derivatives are crucial intermediates and building blocks for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. ontosight.airsc.org The nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, making it a valuable synthetic handle.

In medicinal chemistry, the benzonitrile motif is found in several drugs, where it can act as a hydrogen bond acceptor or participate in other crucial molecular interactions with biological targets. nih.gov For example, the breast cancer drug Finrozole features a benzonitrile group that is key to its inhibitory action on the aromatase enzyme. nih.gov Beyond pharmaceuticals, benzonitriles are used as solvents and are integral to the development of new materials with specific desired properties. ontosight.airesearchgate.net The ongoing development of novel synthetic methods, including greener synthesis routes and atroposelective techniques, continues to expand the accessibility and application of chiral and achiral benzonitrile compounds. nih.govrsc.org

Overview of the Research Landscape Surrounding 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

The specific compound, this compound, emerges from a research context focused on neuropharmacology, particularly the modulation of metabotropic glutamate (B1630785) receptors (mGluRs). Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its receptors, including the mGlu receptor subtype 5 (mGluR5), are implicated in numerous neurological and psychiatric conditions such as anxiety, depression, Parkinson's disease, and pain. nih.gov

Research into mGluR5 has led to the identification of potent and selective noncompetitive antagonists, which are valuable tools for studying the receptor's function and as potential therapeutic agents. A key compound in this area is MTEP, or 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine. nih.gov The structural similarity between MTEP and this compound is notable, with both sharing the core 2-methyl-1,3-thiazole moiety.

This structural relationship suggests that this compound is investigated primarily as a potential ligand for mGluR5 or as a synthetic precursor to more complex receptor modulators. The development of radiolabeled analogs, such as [¹⁸F]F-MTEB ([¹⁸F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile), for use in Positron Emission Tomography (PET) imaging further underscores the importance of this chemical scaffold in neuroscience research. nih.gov PET radioligands are crucial for visualizing and studying the distribution and function of receptors like mGluR5 in the living brain. nih.gov

Basic physicochemical data for this compound has been reported, providing foundational information for its use in a laboratory setting.

| Property | Value |

|---|---|

| Molecular Formula | C11H8N2S |

| CAS Number | 844891-06-1 |

| Melting Point | 112ºC |

| Boiling Point | 362.9ºC |

| Density | 1.25g/cm³ |

| Flash Point | 173.3ºC |

| Refractive Index | 1.629 |

Propiedades

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYJGNFTLCURAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383647 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-06-1 | |

| Record name | 3-(2-Methyl-4-thiazolyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Methyl 1,3 Thiazol 4 Yl Benzonitrile and Analogues

Direct Synthetic Routes to 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Direct synthesis of the target compound typically involves the coupling of a pre-functionalized 2-methylthiazole (B1294427) ring with a functionalized benzonitrile (B105546) ring. A primary strategy is the palladium-catalyzed cross-coupling of 4-halo-2-methylthiazole with a 3-cyanophenyl organometallic reagent. For instance, a Suzuki coupling reaction can be employed, reacting 4-bromo-2-methylthiazole (B1272499) with 3-cyanophenylboronic acid in the presence of a palladium catalyst and a base. This approach offers a convergent and efficient route to the final product.

Analogues of this compound, such as those used in PET imaging for metabotropic glutamate (B1630785) subtype-5 receptors (mGluR5s), are often synthesized using similar coupling strategies. acs.orgnih.gov For example, the synthesis of MTEP, a closely related analogue, involves the coupling of an ethynyl-substituted thiazole (B1198619) with a pyridine (B92270) derivative, highlighting the modularity of these synthetic routes. nih.gov

Synthesis of Thiazole and Benzonitrile Precursors

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks: the 2-methyl-1,3-thiazole core and the 3-substituted benzonitrile scaffold.

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. chemhelpasap.comsynarchive.com This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. chemhelpasap.comnih.gov For the synthesis of the 2-methyl-1,3-thiazole core, thioacetamide (B46855) is reacted with a 3-halo-2-oxopropanal derivative.

The general mechanism proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction is known for being high-yielding and straightforward to perform. chemhelpasap.com

Numerous variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener conditions. nih.gov These include the use of heterogeneous catalysts and alternative energy sources like ultrasonic irradiation. nih.gov The choice of reaction conditions can also influence the regioselectivity when using N-substituted thioureas. rsc.org

Table 1: Variants of Hantzsch Thiazole Synthesis

| Variant | Key Feature | Reactants Example | Conditions | Reference |

|---|---|---|---|---|

| Classic Hantzsch | High-yielding, simple procedure | α-haloketone, Thioamide | Methanol, heat | chemhelpasap.com |

| One-Pot, Three-Component | Efficient, green method | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | nih.gov |

The benzonitrile moiety is another critical precursor. Several classical and modern organic chemistry reactions are available for its construction. A widely used method is the Sandmeyer reaction , which involves the diazotization of an arylamine followed by treatment with a cyanide salt, typically cuprous cyanide. To obtain the required 3-substituted precursor, one would start with 3-aminobenzaldehyde (B158843) or a related derivative, convert it to the diazonium salt, and then introduce the nitrile group.

Another powerful strategy is the palladium-catalyzed cyanation of aryl halides or triflates. An aryl bromide or iodide at the 3-position of a benzene (B151609) ring can be converted to the corresponding nitrile using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. This method offers excellent functional group tolerance.

The concept of scaffold-hopping is also relevant, where existing ring systems are chemically transformed into others. researchgate.net For instance, strategies exist to convert pyridines into benzonitriles, which could be an alternative route to access the desired scaffold. researchgate.net

Advanced Coupling Reactions in Target Compound Synthesis

Modern synthetic chemistry heavily relies on advanced coupling reactions, particularly those catalyzed by transition metals, to efficiently form carbon-carbon bonds. These methods are indispensable for assembling complex molecules like this compound from its constituent parts.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds between sp²-hybridized carbon atoms, such as those in the thiazole and benzonitrile rings. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. tandfonline.comwikipedia.org While not used for the direct synthesis of the target compound, it is crucial for synthesizing important analogues that feature an ethynyl (B1212043) linker between the thiazole and benzonitrile rings, which have been developed as high-affinity radioligands for mGluR5 receptors. acs.orgnih.govacs.org The reaction is typically run under mild conditions with a base like an amine. wikipedia.org

Other Cross-Coupling Reactions: Besides the Sonogashira reaction, other palladium-catalyzed methods are highly applicable.

Suzuki Coupling: Couples an organoboron compound with an organohalide. For the target molecule, this would involve reacting a 4-halo-2-methylthiazole with 3-cyanophenylboronic acid.

Stille Coupling: Utilizes an organotin compound. A 4-(tributylstannyl)-2-methylthiazole could be coupled with 3-bromobenzonitrile.

Negishi Coupling: Employs an organozinc reagent. This method has proven efficient for preparing 2- and 5-arylsubstituted thiazoles. thieme-connect.com

Direct Arylation: Involves C-H bond activation, offering a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. Ligand-free palladium acetate (B1210297) has been shown to efficiently catalyze the direct arylation of thiazole derivatives. organic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Thiazole Synthesis

| Reaction Name | Thiazole Substrate | Benzonitrile Substrate | Key Reagents | Reference |

|---|---|---|---|---|

| Sonogashira | 4-Ethynyl-2-methylthiazole | 3-Iodobenzonitrile | Pd(0) catalyst, Cu(I) co-catalyst, Base | wikipedia.orgacs.org |

| Suzuki | 4-Bromo-2-methylthiazole | 3-Cyanophenylboronic acid | Pd(0) catalyst, Base | youtube.com |

| Negishi | 4-(Chlorozinc)-2-methylthiazole | 3-Bromobenzonitrile | Pd(0) catalyst | thieme-connect.com |

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net The application of microwave irradiation has been successfully demonstrated in various steps relevant to the synthesis of this compound.

For example, microwave heating can significantly expedite the Hantzsch thiazole synthesis. bepls.com One-pot, three-component syntheses of thiazole derivatives have been achieved in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov Similarly, palladium-catalyzed coupling reactions, including the Sonogashira and Suzuki reactions, can be performed efficiently in a microwave reactor. nih.govmdpi.com The synthesis of a radiolabeled analogue, [¹⁸F]F-MTEB, utilized microwave pulses to facilitate the rapid nucleophilic substitution reaction. nih.gov This rapid, controlled heating is particularly advantageous in radiochemistry where short-lived isotopes are used.

The use of microwave protocols represents a green and efficient approach, reducing energy consumption and often allowing for solvent-free conditions. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing thiazole derivatives often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. rsc.org In response, the field has seen a shift towards more environmentally benign methodologies, emphasizing the use of green solvents, reusable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. nih.govnih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. bepls.com For the synthesis of 4-aryl-2-aminothiazoles, a one-pot protocol has been developed using aromatic ketones, N-Bromosuccinimide (NBS), and thioureas under microwave irradiation. researchgate.net This method utilizes a green reaction medium of polyethylene (B3416737) glycol (PEG)-400 and water, avoiding the use of hazardous and lachrymatory α-haloketones by generating them in situ. researchgate.net

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound-assisted synthesis often proceeds under milder conditions and can enhance reaction rates and yields. nih.govkjscollege.com An efficient, solvent-free methodology for the synthesis of 2-substituted benzothiazoles, which share a core structural motif with the target compound, involves the condensation of 2-aminothiophenol (B119425) with various aldehydes under ultrasonic irradiation at room temperature. kjscollege.com This approach is applicable to a wide range of functionalized aromatic, heteroaromatic, and aliphatic aldehydes. kjscollege.com Furthermore, the use of biocatalysts, such as a recyclable cross-linked chitosan (B1678972) hydrogel, under ultrasonic irradiation has been reported for the eco-friendly synthesis of novel thiazole derivatives. mdpi.com

The table below summarizes various green chemistry approaches applicable to the synthesis of thiazole derivatives.

| Green Technique | Catalyst/Medium | Key Advantages | Reaction Time | Yield (%) |

| Microwave Irradiation | PEG-400 / Water | Avoids hazardous reagents, green solvent | 28–32 min | 84–89 |

| Ultrasound Irradiation | Sulfated tungstate (B81510) (solvent-free) | Mild conditions, high efficiency | Not specified | Excellent |

| Ultrasound Irradiation | Chitosan-based biocatalyst | Recyclable catalyst, mild conditions | Reduced times | High |

| Catalyst-Free | Water | Green solvent, simple, no harmful by-products | Not specified | Good to Very Good |

Derivatization and Functionalization Strategies for the Core Structure

The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Key strategies focus on the methyl group of the thiazole ring and the benzonitrile ring.

The methyl group at the C2 position of the thiazole ring is a primary site for functionalization. The reactivity of this position allows for the introduction of various substituents, which can significantly alter the compound's properties.

One notable modification is the conversion of the methyl group into a halomethyl group, such as bromomethyl or fluoromethyl. This transformation opens up pathways for further derivatization. For instance, the synthesis of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, a high-affinity radioligand for imaging metabotropic glutamate subtype-5 receptors (mGluR5s), involves the initial synthesis of a bromomethyl analog. nih.govfigshare.comacs.orgresearchgate.net This bromomethyl intermediate serves as a precursor for the introduction of a fluorine-18 (B77423) radioisotope. figshare.com

The general strategy involves:

Bromination: The starting 2-methylthiazole derivative can be brominated using reagents like N-bromosuccinimide (NBS) under radical initiation conditions to yield the 2-(bromomethyl)thiazole (B166336) analogue.

Nucleophilic Substitution: The resulting bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. For example, treatment with a fluoride (B91410) source, such as [¹⁸F]fluoride ion, allows for the synthesis of the corresponding fluoromethyl derivative. figshare.com

These modifications highlight the versatility of the methyl group as a handle for introducing new functionalities. Such changes can influence the molecule's binding affinity, selectivity, and pharmacokinetic profile. The presence of a simple methyl group, as opposed to larger substituents, has been noted in some contexts to be crucial for biological activity. nih.gov

The benzonitrile ring presents several positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. C-H functionalization has become a powerful strategy for directly modifying aromatic rings, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org

Nitrile-directed C-H functionalization can be used to introduce substituents at positions ortho or meta to the cyano group. rsc.orgnih.govumich.edu While the cyano group can direct ortho-functionalization through π-coordination, achieving meta-selectivity is also possible using specifically designed templates. rsc.orgnih.gov

Specific examples of benzonitrile ring functionalization in analogues of the target compound include the introduction of a fluorine atom. The synthesis of [¹⁸F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([¹⁸F]F-MTEB), a PET radioligand, is achieved via a nucleophilic aromatic substitution reaction on a precursor bearing a suitable leaving group (e.g., a chlorine atom or a nitro group) on the benzonitrile ring. nih.gov The radiosynthesis is often performed in a microwave vial to accelerate the reaction. nih.gov

The table below details key compounds and their synthetic precursors mentioned in the context of derivatization.

| Target Compound | Precursor / Intermediate | Functionalization Site |

| 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | 3-Fluoro-5-(2-(2-(bromomethyl)thiazol-4-yl)ethynyl)benzonitrile | Methyl group of thiazole |

| [¹⁸F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile | Aryl chloride or nitro-substituted benzonitrile precursor | Benzonitrile ring |

An article focusing on the advanced spectroscopic characterization and structural elucidation of the chemical compound “this compound” cannot be generated at this time.

Extensive searches for specific experimental data related to the single-crystal X-ray diffraction (SCXRD), Fourier Transform Infrared (FT-IR), and Fourier Transform Raman (FT-Raman) analysis of “this compound” have not yielded the necessary information. The generation of a thorough, informative, and scientifically accurate article, as per the user's request, is contingent upon the availability of detailed research findings from these specific analytical techniques.

Without access to crystallographic data (crystal system, space group, unit cell parameters, molecular geometry, and intermolecular interactions) and vibrational spectroscopic data (FT-IR and FT-Raman spectra), it is not possible to construct the article according to the provided outline and content requirements. The strict adherence to an outline focused on experimental data necessitates that such data be publicly available and accessible. At present, this information could not be located for the specified compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Assignment of Vibrational Modes and Potential Energy Distribution (PED) Analysis

While a specific Potential Energy Distribution (PED) analysis for 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile is not extensively documented in publicly available literature, the vibrational modes can be assigned by examining the characteristic frequencies of its primary functional groups: the benzonitrile (B105546) moiety and the 2-methyl-1,3-thiazole ring. The analysis draws upon established data for substituted benzenes and thiazole (B1198619) derivatives.

The vibrational spectrum is shaped by the interplay of these structural components. Key vibrational modes are anticipated in the following regions:

C≡N Stretch: The nitrile group (C≡N) is expected to produce a strong, sharp absorption band in the 2245–2220 cm⁻¹ range, a characteristic marker for this functional group.

Aromatic C-H Stretches: The C-H stretching vibrations of the benzene (B151609) ring typically appear in the region of 3100–3000 cm⁻¹.

Methyl Group Vibrations: The methyl (CH₃) group attached to the thiazole ring will exhibit symmetric and asymmetric stretching modes between 2900 and 3000 cm⁻¹. Additionally, deformation and rocking modes are expected at lower frequencies.

Ring Vibrations: The stretching and bending vibrations of the aromatic and thiazole rings (C=C, C-N, C=N, C-S) contribute to a complex series of bands in the 1600–1000 cm⁻¹ fingerprint region.

A summary of the expected vibrational modes is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100–3000 | Benzonitrile Ring |

| Methyl C-H Asymmetric Stretch | ~2980 | Methyl Group |

| Methyl C-H Symmetric Stretch | ~2930 | Methyl Group |

| Nitrile C≡N Stretch | 2245–2220 | Nitrile Group |

| Aromatic Ring C=C Stretch | 1600–1450 | Benzonitrile Ring |

| Thiazole Ring C=N/C=C Stretch | 1550–1400 | Thiazole Ring |

| Methyl CH₃ Asymmetric Deformation | ~1460 | Methyl Group |

| Methyl CH₃ Symmetric Deformation | ~1380 | Methyl Group |

| Aromatic C-H In-plane Bend | 1300–1000 | Benzonitrile Ring |

| Thiazole Ring Breathing/Bending | 1100–800 | Thiazole Ring |

| Aromatic C-H Out-of-plane Bend | 900–675 | Benzonitrile Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information about the molecular structure by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment within the molecule. The expected chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar molecular structures.

Methyl Protons (-CH₃): A sharp singlet is anticipated around δ 2.5–2.7 ppm. This signal corresponds to the three equivalent protons of the methyl group attached to the thiazole ring.

Thiazole Proton (-CH-): The single proton on the thiazole ring (at position 5) is expected to appear as a singlet, likely in the region of δ 7.2–7.8 ppm.

Benzonitrile Protons (Aromatic): The four protons on the 3-substituted benzene ring will produce a complex multiplet pattern in the aromatic region, typically between δ 7.5 and 8.2 ppm. The substitution pattern prevents simple splitting, leading to overlapping signals for the protons at positions 2, 4, 5, and 6 of the phenyl ring.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (Thiazole-CH₃) | 2.5–2.7 | Singlet |

| Thiazole Proton (C5-H) | 7.2–7.8 | Singlet |

| Aromatic Protons (Benzonitrile Ring) | 7.5–8.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary data, identifying the chemical environment of each carbon atom. The predicted spectrum for this compound would display eleven unique signals, corresponding to the eleven carbon atoms in the structure.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to have a signal in the upfield region, around δ 15–20 ppm.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the δ 117–120 ppm range.

Aromatic and Thiazole Carbons: The nine carbons comprising the benzonitrile and thiazole rings will resonate in the downfield region (δ 110–165 ppm). The carbons directly attached to heteroatoms (N and S) or the electron-withdrawing nitrile group will be shifted further downfield. The quaternary carbon of the thiazole ring to which the methyl group is attached (C2) is expected around δ 160-165 ppm, while the carbon attached to the benzonitrile ring (C4) would appear around δ 150-155 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Methyl Carbon (Thiazole-CH₃) | 15–20 |

| Nitrile Carbon (-C≡N) | 117–120 |

| Aromatic & Thiazole Carbons | 110–165 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Analysis of Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The spectrum is dictated by the presence of chromophores—parts of a molecule that absorb light. In this compound, the conjugated system formed by the benzonitrile and thiazole rings acts as the primary chromophore.

The absorption spectrum is expected to be dominated by two main types of electronic transitions:

π→π Transitions:* These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. The extensive conjugation between the phenyl and thiazole rings is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to isolated benzene or thiazole.

n→π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen and sulfur heteroatoms) into π* antibonding orbitals. These absorptions typically occur at longer wavelengths than π→π* transitions but with significantly lower intensity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties for compounds like 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron correlation. Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to achieve reliable results for organic molecules. researchgate.netresearchgate.net

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface, which corresponds to the most stable molecular structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar thiazole (B1198619) derivatives show that the planarity between the thiazole and adjacent phenyl rings can vary. researchgate.netresearchgate.net The dihedral angle between these two rings is a key parameter determining the extent of π-conjugation across the molecule. DFT calculations can precisely predict this angle and other geometric parameters.

Table 1: Illustrative Predicted Geometrical Parameters for this compound Note: This table is a representative example of data obtained from DFT calculations for similar molecular structures and does not represent experimentally verified data for this specific compound.

| Parameter | Typical Calculated Value |

|---|---|

| C-C (Benzene Ring) | 1.38 - 1.40 Å |

| C-N (Nitrile) | ~1.16 Å |

| C-S (Thiazole Ring) | ~1.77 Å |

| C-N (Thiazole Ring) | ~1.38 Å |

| C-C-C (Benzene Ring Angle) | ~120° |

| Thiazole-Benzene Dihedral Angle | Variable, often non-planar |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity and polarizability. nih.govnih.gov

For molecules with donor and acceptor moieties, the HOMO is typically localized on the electron-rich part of the molecule, and the LUMO is on the electron-deficient part. In this compound, the thiazole ring may contribute to the HOMO, while the electron-withdrawing benzonitrile (B105546) group would likely be the primary location of the LUMO. The HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data Note: This table illustrates the type of data generated from FMO analysis. The values are conceptual.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Electron donating ability |

| ELUMO | -1.5 to -2.5 | Electron accepting ability |

| Energy Gap (ΔE) | ~4.5 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green represents areas of neutral potential. nih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red or yellow) around the nitrogen atom of the nitrile group and the nitrogen and sulfur atoms of the thiazole ring, indicating these are the primary sites for electrophilic interactions. Positive potentials (blue) would likely be located around the hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines charge delocalization, hyperconjugation, and the stabilization energy (E(2)) associated with electron transfer between filled (donor) and empty (acceptor) orbitals. This analysis helps to quantify the stability a molecule gains from these internal electronic interactions.

In the structure of this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen and sulfur atoms of the thiazole ring into the antibonding orbitals (π*) of the adjacent aromatic systems. The magnitude of the E(2) energy is proportional to the strength of the interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. nih.gov This method is widely used to predict electronic absorption spectra (UV-Vis spectra) by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, such as π→π* or n→π*. These calculations are typically performed in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic properties.

Semi-Empirical Methods for Conformational and Electronic Properties (e.g., AM1, PM3)

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a faster, though less rigorous, alternative to DFT. These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to approximate certain integrals. They are particularly useful for performing initial conformational analyses of large or flexible molecules where numerous possible conformations exist. The resulting low-energy conformers can then be further refined using more accurate DFT methods.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Austin Model 1 (AM1) |

| Parametric Model 3 (PM3) |

Topological Analysis of Electron Density

The topological analysis of electron density is a powerful tool in quantum chemistry for understanding chemical bonding and non-covalent interactions within a molecule. Methods such as the Reduced Density Gradient (RDG) and the Electron Localization Function (ELF) are employed to visualize and quantify these interactions.

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis is based on the relationship between the electron density (ρ) and its first derivative. By plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the density itself (sign(λ₂)ρ), different types of interactions can be distinguished.

The Electron Localization Function (ELF) is a method that provides a measure of the localization of electrons in a molecule. It is useful for distinguishing between covalent bonds, lone pairs, and the cores of atoms. The value of ELF ranges from 0 to 1, where values close to 1 indicate a high degree of electron localization.

Detailed Electron Localization Function (ELF) analysis specifically for this compound is not currently available in scientific publications. This type of analysis would offer a deeper understanding of the electronic structure and bonding characteristics of the thiazole and benzonitrile rings within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule by solving Newton's equations of motion for the system.

Currently, there are no specific molecular dynamics simulation studies reported for this compound in the available scientific literature. Such simulations would be instrumental in exploring the molecule's conformational landscape, identifying its most stable conformers, and understanding the rotational barriers around the bond connecting the thiazole and benzonitrile rings.

Calculation of Thermodynamic Parameters

Computational methods, particularly those based on density functional theory (DFT), can be used to calculate various thermodynamic parameters of a molecule, such as its enthalpy, entropy, and Gibbs free energy of formation. These parameters are crucial for understanding the stability of the molecule and predicting its behavior in chemical reactions.

Specific calculated thermodynamic parameters for this compound are not readily found in existing research. The calculation of these properties would provide fundamental data on the molecule's energetic profile. An example of the type of data that could be generated is presented in the table below, which remains unpopulated due to the lack of available specific information.

Table 1: Calculated Thermodynamic Parameters for this compound (Note: Data is hypothetical as specific literature is unavailable)

| Parameter | Value | Units |

| Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available | kJ/mol |

| Entropy (S°) | Data not available | J/(mol·K) |

| Heat Capacity (Cv) | Data not available | J/(mol·K) |

Photophysical Properties and Structure Property Relationships Non Biological

Absorption and Emission Characteristics of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

No specific data on the absorption and emission spectra (e.g., maximum wavelengths) for this compound could be located.

Fluorescence Quantum Yield Determinations

There are no available studies that report the fluorescence quantum yield of this compound in any solvent.

Influence of Solvent Polarity on Photophysical Behavior (Solvatochromism)

An analysis of how solvent polarity affects the photophysical properties of this compound has not been published.

Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

There is no research available investigating ESIPT phenomena for this specific molecule.

Correlation of Structural Features with Photophysical Responses

Without experimental data, a correlation between the compound's structural features and its photophysical responses cannot be established.

Intermolecular Interactions and Supramolecular Chemistry

Characterization of Non-Covalent Interactions within Molecular Aggregates

Without experimental structural data for 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, any description of its non-covalent interactions would be purely speculative. The presence of a nitrogen atom in the thiazole (B1198619) ring and the nitrile group could potentially act as hydrogen bond acceptors, while aromatic C-H groups could serve as weak donors. The thiazole and benzonitrile (B105546) rings also present opportunities for π-stacking interactions. However, the actual manifestation and geometry of these interactions in a crystal lattice or molecular aggregate are unknown.

Hydrogen Bonding Networks

Information regarding the formation of hydrogen bonding networks involving this compound is not available.

Pi-Stacking and Other Aromatic Interactions

While the aromatic nature of both the thiazole and benzonitrile rings suggests the potential for π-stacking, no studies have been found that characterize these interactions for this specific compound.

Principles of Molecular Recognition Involving Thiazole-Benzonitrile Scaffolds

General principles of molecular recognition for this scaffold can be inferred, but specific studies involving this compound are absent from the current body of scientific literature.

Design and Formation of Self-Assembled Systems

There is no available research on the design and formation of self-assembled systems based on this compound.

Exploration of Host-Guest Chemistry

No studies have been identified that explore the host-guest chemistry of this compound.

Further experimental investigation, particularly the determination of its single-crystal X-ray structure, is necessary to elucidate the rich supramolecular chemistry that this compound may exhibit. Such studies would provide the foundational data required to explore its potential in materials science and crystal engineering.

Potential Applications in Materials Science Non Biological

Investigation as Components in Organic Electronic Materials

The field of organic electronics relies on semiconducting materials that can be processed at low temperatures to create lightweight and flexible devices. Thiazole (B1198619) and its derivatives have been extensively studied as key components in such materials. researchgate.net The thiazole ring is known for being an electron-accepting heterocycle, a feature attributable to the electron-withdrawing nature of its imine (C=N) bond. researchgate.netresearchgate.net This characteristic is crucial for developing n-type organic semiconductors, which are essential for creating efficient organic electronic devices like organic field-effect transistors (OFETs) and organic solar cells. researchgate.net

The structure of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile incorporates this electron-accepting thiazole moiety. Theoretical studies using density functional theory (DFT) on similar thiazole-containing frameworks have shown that the inclusion of thiazole units can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of a compound. acs.org A lower LUMO level is advantageous for electron injection and transport in n-type materials. Furthermore, the inherent rigidity and planarity of fused thiazole systems, such as thiazolo[5,4-d]thiazole, facilitate efficient intermolecular π–π stacking, which is critical for charge transport in the solid state. rsc.org Consequently, this compound is a promising candidate for investigation as a building block for organic semiconductors, potentially leading to high-performance and stable electronic applications. researchgate.netrsc.org

Table 1: Key Electronic Properties of Thiazole-Based Components

| Property | Description | Relevance to Organic Electronics |

|---|---|---|

| Electron-Accepting Nature | The thiazole ring acts as an electron acceptor due to the imine nitrogen. researchgate.net | Essential for creating n-type and ambipolar semiconductors. |

| LUMO Energy Level | Thiazole moieties tend to lower the LUMO energy of the molecule. acs.org | Improves electron injection and stability in electronic devices. |

| Molecular Structure | The planar structure of thiazole promotes efficient molecular packing. rsc.org | Enhances intermolecular charge transport (mobility). |

| Oxidative Stability | Fused thiazole systems exhibit high stability against oxidation. rsc.org | Leads to longer device lifetimes and operational stability. |

Integration into Polymeric Systems for Advanced Materials

Incorporating functional molecules into polymeric structures is a versatile strategy for creating advanced materials with tailored properties. The synthesis of conjugated polymers featuring thiazole rings in their main chain has been an area of active research. researchgate.netrsc.orgacs.org These polymers are of interest for their potential use in organic electronics and sensors. The presence of the thiazole unit in the polymer backbone can influence the material's electronic properties, solubility, and thermal stability. rsc.org

The this compound molecule can be envisioned as a monomer for polymerization. Through chemical modification, it could be functionalized with reactive groups to enable its integration into a polymer chain. For instance, multicomponent polymerization techniques have been successfully employed to create fused heterocyclic conjugated polymers containing imidazo[2,1-b]thiazole (B1210989) units, resulting in materials with high molecular weights, good solubility, and thermal stability. rsc.org Similarly, polymers containing benzotriazole, which is structurally related to the benzonitrile (B105546) moiety, have emerged as multipurpose materials for various organic electronic applications due to their desirable optical and electronic properties. researchgate.netrsc.org By integrating this compound into a polymeric system, it may be possible to develop new materials that combine the electronic characteristics of the thiazole-benzonitrile core with the processability and mechanical flexibility of polymers.

Design Considerations for Optoelectronic Devices

Optoelectronic devices, such as organic light-emitting diodes (OLEDs), rely on materials that can efficiently convert electricity into light. The design of these materials often involves creating molecules with distinct electron-donating and electron-accepting (D-A) regions to control their emission properties. Benzonitrile derivatives are considered highly promising for optoelectronics and photonics due to their intriguing electronic and optical characteristics. researchgate.net

The structure of this compound, which links a phenyl ring (donor) to a thiazole ring (acceptor), embodies a D-A architecture. This intrinsic charge-transfer character is a fundamental design principle for many advanced optoelectronic materials. For example, carbazole-benzonitrile derivatives have been successfully developed as universal host materials for high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.org In these systems, the benzonitrile unit acts as an electron acceptor. Studies on other donor-acceptor benzonitrile compounds have demonstrated their potential for creating materials with tunable and stimuli-responsive emission, a property valuable for advanced OLEDs and sensors. bohrium.comrsc.org

Given that both thiazole and benzonitrile moieties are independently used in the design of materials for OLEDs, their combination in a single molecule is a compelling design strategy. researchgate.netresearchgate.netrsc.org The specific arrangement in this compound could be optimized through further chemical synthesis to fine-tune its photophysical properties, such as emission color and efficiency, making it a foundational structure for novel emitters or hosts in next-generation optoelectronic devices. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB) |

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

The scientific community has shown significant interest in this compound and its derivatives, primarily for their potent and selective antagonist activity at the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor. nih.gov This receptor is a key target in the central nervous system (CNS) for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease. nih.gov

A crucial area of research has been the development of radiolabeled analogs of this compound for use as positron emission tomography (PET) imaging agents. nih.gov Notably, [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([18F]F-MTEB), a derivative, has been successfully synthesized and evaluated as a high-affinity radioligand for imaging mGlu5 receptors in the brain. nih.gov Studies have demonstrated that these radioligands exhibit favorable properties, such as high brain uptake and specific binding to mGlu5 receptor-rich regions. acs.orgnih.gov

The core structure of this compound serves as a valuable scaffold. For instance, 2-fluoromethyl analogs of (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) have been synthesized and shown to be potential ligands for mGluR5s. acs.orgnih.gov One such analog, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, displayed exceptionally high affinity and potency for mGluR5. acs.orgnih.gov Metabolic studies have also been a key aspect of the research, with investigations into the stability of these compounds in human and monkey liver microsomes to assess their viability for in vivo applications. nih.gov

The following table summarizes key derivatives of this compound and their research findings:

| Derivative Name | Key Findings |

|---|---|

| [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([18F]F-MTEB) | A high-affinity radioligand for PET imaging of mGlu5 receptors in the CNS. nih.gov |

| 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | Demonstrates exceptionally high affinity and potency for mGluR5. acs.orgnih.gov |

Identification of Emerging Research Avenues and Challenges

While significant progress has been made, several emerging research avenues and challenges remain in the study of this compound and its analogs. A primary challenge in the development of CNS-active compounds is overcoming issues such as high lipophilicity, unfavorable brain uptake kinetics, and rapid metabolism, which have hampered the in vivo visualization of some mGlu5 receptor antagonists. nih.gov

Future research will likely focus on the design and synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. This includes the development of radioligands with enhanced stability and selectivity, which are crucial for accurate and reliable PET imaging. The synthesis of precursors for radiolabeling, such as 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile for [18F]SP203, highlights the ongoing need for efficient and high-yield synthetic routes. researchgate.net

Another promising area of investigation is the exploration of the therapeutic potential of non-radiolabeled derivatives of this compound. Given their potent antagonist activity at mGlu5 receptors, these compounds could be developed as novel treatments for various CNS disorders. nih.gov This will require extensive preclinical and clinical studies to evaluate their efficacy and safety.

The table below outlines potential future research directions and associated challenges:

| Research Avenue | Associated Challenges |

|---|---|

| Development of second-generation PET radioligands | Improving brain kinetics, reducing metabolism, and enhancing signal-to-noise ratio. nih.gov |

| Exploration of therapeutic applications | Conducting comprehensive preclinical and clinical trials to establish safety and efficacy for CNS disorders. nih.gov |

Broader Implications for Heterocyclic Chemistry and Materials Science

The research centered on this compound has broader implications for the fields of heterocyclic chemistry and materials science. The thiazole (B1198619) ring is a versatile heterocyclic moiety that is a key structural component in numerous biologically active compounds and functional materials. nih.govfabad.org.tr The successful development of potent mGlu5 receptor antagonists based on this scaffold underscores the importance of the thiazole nucleus in medicinal chemistry for the design of CNS-active agents.

The synthetic strategies employed to create derivatives of this compound contribute to the expanding toolbox of synthetic organic chemistry. These methodologies can be adapted for the synthesis of other complex heterocyclic systems with potential applications in pharmaceuticals, agrochemicals, and materials science. mdpi.com

In the realm of materials science, heterocyclic compounds are increasingly being explored for their unique electronic and optical properties. While the primary focus for this compound has been in the biomedical field, its conjugated system of aromatic and heteroaromatic rings suggests potential for investigation in areas such as organic electronics. The fundamental understanding of the structure-property relationships gained from studying this and related molecules can inform the design of novel organic materials.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using a thiazole boronic ester and a substituted benzonitrile precursor. Key intermediates, like 3-bromobenzonitrile or 2-methylthiazole-4-boronic acid, are characterized using -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity. For example, the nitrile group (\ce{C#N}) in the final product is confirmed via IR spectroscopy (stretch ~2220 cm) .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : -NMR identifies aromatic protons (δ 7.5–8.2 ppm) and thiazole methyl groups (δ 2.6 ppm). -NMR confirms the nitrile carbon (~115 ppm) and thiazole C-S/C-N bonds .

- IR : The nitrile stretch (~2220 cm) and thiazole ring vibrations (~1500 cm) are critical .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 215.05 for ) .

Q. What are the known biological targets of thiazole-containing benzonitrile derivatives?

- Methodological Answer : Thiazole-benzo nitriles are potent mGluR5 antagonists , as demonstrated by analogs like MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), which inhibit glutamate signaling in neurological studies. Target validation involves radioligand binding assays (e.g., -MTEB) and electrophysiological recordings in hippocampal neurons .

Advanced Questions

Q. How can researchers address discrepancies in reported binding affinities of this compound toward mGluR5?

- Methodological Answer : Variations arise from assay conditions (e.g., cell type, radioligand competition protocols). To resolve contradictions:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 expressing human mGluR5) and control ligands (e.g., -SP203) .

- Assess Compound Stability : Degradation in buffer (e.g., pH-dependent hydrolysis of nitrile) may reduce apparent affinity. LC-MS monitoring is recommended .

Q. What strategies improve the metabolic stability of this compound for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluoro) on the benzene ring to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the nitrile as a stabilized amidoxime to enhance bioavailability .

- Formulation : Use lipid-based nanoemulsions to improve solubility and half-life in plasma .

Q. What are key considerations in designing in vitro assays for evaluating mGluR5 antagonism?

- Methodological Answer :

- Radioligand Selection : Compare -MTEB (higher specificity) vs. -ABP688 (broader receptor interactions) to avoid off-target effects .

- Functional Assays : Measure intracellular calcium flux (Fluo-4 dye) in transfected cells to assess receptor inhibition kinetics .

- Negative Controls : Include MTEP or MPEP to benchmark antagonism potency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the neuroprotective effects of thiazole-benzo nitriles?

- Methodological Answer : Discrepancies may stem from:

- Model Systems : In vitro neuroprotection (e.g., hippocampal neurons) vs. in vivo models (e.g., photothrombotic ischemia), where blood-brain barrier penetration varies .

- Dose-Dependent Effects : Biphasic responses (e.g., neuroprotection at low doses vs. toxicity at high doses) require rigorous dose-ranging studies .

Tables

| Key Analytical Data for this compound |

|---|

| Molecular Weight |

| IR Stretches |

| -NMR (CDCl) |

| mGluR5 IC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.